molecular formula C15H19N3O3S B2436228 N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide CAS No. 1795492-46-4

N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide

Cat. No.: B2436228
CAS No.: 1795492-46-4
M. Wt: 321.4
InChI Key: YPSHPDNKGLMMHL-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of an azetidine ring, a benzo[d]thiazole moiety, and a methoxyethyl group

Properties

IUPAC Name

N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-10-4-3-5-12-13(10)17-15(22-12)21-11-8-18(9-11)14(19)16-6-7-20-2/h3-5,11H,6-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSHPDNKGLMMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide typically involves the following steps:

    Formation of the Benzo[d]thiazole Moiety: The synthesis begins with the preparation of 4-methylbenzo[d]thiazol-2-amine.

    Azetidine Ring Formation: The azetidine ring is introduced through a cyclization reaction involving a suitable precursor, such as an azetidine-1-carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the benzo[d]thiazole moiety with the azetidine ring. This is typically achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the methoxyethyl group.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide exhibit promising antimicrobial properties. For instance, derivatives containing benzothiazole have been evaluated for their effectiveness against various bacterial strains, showing significant inhibition against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies indicate that similar compounds can induce apoptosis in cancer cell lines, including those from colon and breast cancers. The mechanism of action often involves the disruption of cellular signaling pathways critical for tumor growth and survival .

Antitubercular Activity

The compound has shown activity against Mycobacterium tuberculosis in vitro. Research indicates that certain derivatives can inhibit key enzymes involved in mycobacterial metabolism, making them potential candidates for further development as antitubercular agents .

Study 1: Antimicrobial Evaluation

A study evaluated a series of benzothiazole derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, highlighting the compound's potential as a lead structure for antibiotic development .

Study 2: Anticancer Activity

In a comprehensive assessment of anticancer properties, a derivative of N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine was tested against various cancer cell lines. The findings revealed that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways. Further studies are recommended to explore its efficacy in vivo and its potential mechanisms of action .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide is unique due to its combination of an azetidine ring and a benzo[d]thiazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be characterized by its molecular structure, which includes:

  • Azetidine ring : A four-membered nitrogen-containing heterocycle.
  • Methoxyethyl group : Contributes to the lipophilicity and biological activity.
  • Benzothiazole moiety : Known for its biological significance, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, compounds with similar structures have shown promise in inhibiting key enzymes involved in disease processes.

Key Molecular Targets

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) :
    • Inhibition of GSK-3β is linked to neuroprotection and anti-cancer effects.
    • Similar compounds have demonstrated IC50 values indicating effective inhibition in cellular assays .
  • Antioxidant Activity :
    • Compounds featuring the benzothiazole structure often exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

Biological Activity Data

The following table summarizes relevant biological activities observed in studies involving similar compounds or derivatives:

Activity TypeCompound/ReferenceIC50 ValueNotes
GSK-3β InhibitionF389-0663 (similar structure)1.6 µMSignificant increase in GSK-3β Ser9 levels in neuroblastoma cells .
Antioxidant ActivityBenzothiazole derivativesVariesEffective in reducing oxidative stress markers .
CytotoxicityVarious derivativesVariesAssessed in various cancer cell lines .

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Neuroblastoma Cell Studies :
    • A study demonstrated that treatment with a compound structurally similar to the target led to significant inhibition of GSK-3β and increased neuroprotective markers in neuroblastoma cells .
  • Antitumor Activity :
    • Research on benzothiazole derivatives has shown promising results in inhibiting tumor growth in xenograft models, suggesting potential for development as anticancer agents .

Q & A

Q. What are the common synthetic routes for preparing N-(2-methoxyethyl)-3-[(4-methyl-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzothiazole derivatives are often functionalized using carbodiimide-based coupling agents (e.g., EDCI or DCC) to form carboxamide linkages. Key steps include:

  • Azetidine functionalization : Introducing the methoxyethyl group via alkylation or acylation reactions under reflux conditions (e.g., ethanol or THF at 60–80°C) .
  • Benzothiazole coupling : Reacting 4-methyl-1,3-benzothiazol-2-ol with activated azetidine intermediates using catalysts like palladium or copper under inert atmospheres .
  • Yield optimization : Lower yields (e.g., 37–60%) are observed with sterically hindered aryl substituents or polar solvents, while higher temperatures (e.g., 190–230°C) improve cyclization efficiency .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data discrepancies be resolved?

Critical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, benzothiazole carbons at δ 150–160 ppm) .
  • FTIR : Carboxamide C=O stretches appear at ~1650–1680 cm⁻¹, while benzothiazole C-S bonds show peaks at 650–750 cm⁻¹ .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ for C₁₇H₂₁N₃O₃S: ~348.12 g/mol) .
  • Resolving contradictions : Cross-reference NMR with X-ray crystallography (if available) or IR data to resolve ambiguities in functional group assignments .

Q. How can the molecular geometry and intermolecular interactions of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Crystallization : Grow crystals via slow evaporation in ethanol/ethyl acetate mixtures.
  • Refinement : Use SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution) to analyze bond lengths, angles, and hydrogen-bonding networks (e.g., N–H···O interactions in carboxamide groups) .
  • Validation : Compare experimental data with computational models (DFT) to confirm torsional angles and supramolecular packing .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of analogues with bulky aryl substituents?

Low yields often arise from steric hindrance or poor solubility. Mitigation strategies include:

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactant solubility .
  • Catalyst screening : Test palladium/copper catalysts with bulky ligands (e.g., XPhos) to facilitate coupling reactions .
  • Microwave-assisted synthesis : Reduce reaction times and improve cyclization efficiency via controlled heating .

Q. What methodologies are recommended for analyzing contradictory spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Variable-temperature NMR : Assess dynamic processes (e.g., rotamer interconversion) by acquiring spectra at 25°C and −40°C .
  • 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
  • Computational validation : Compare experimental 1^1H NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

Q. How can the stability of this compound under physiological conditions be evaluated for pharmacological studies?

  • pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, then analyze degradation via HPLC .
  • Light/oxygen sensitivity : Conduct accelerated stability studies under UV light (λ = 254 nm) and in open/closed containers .
  • Metabolite profiling : Use LC-MS/MS to identify oxidation products (e.g., sulfoxide formation on benzothiazole) .

Q. What computational tools are effective for predicting the binding affinity of this compound to biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinase ATP-binding pockets) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogues .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and experimental FTIR spectra?

  • Vibrational mode analysis : Use GaussView or VEDA to assign peaks and identify overlooked modes (e.g., out-of-plane bending) .
  • Sample purity : Confirm via TLC or HPLC; impurities (e.g., unreacted starting materials) may introduce extraneous peaks .
  • Solvent effects : Compare spectra in solid-state (KBr pellet) vs. solution (CDCl₃) to account for hydrogen-bonding differences .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields for Benzothiazole-Azetidine Analogues

SubstituentSolventTemperature (°C)Yield (%)Reference
4-ChlorophenylEthanol7070
2,6-DifluorophenylEthanol6060
2-Chloro-6-fluorophenylTHF19037

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference
1^1H NMR (400 MHz)δ 3.35 (s, 3H, OCH₃), δ 4.25 (t, J=6 Hz, 2H, NCH₂)
FTIR (KBr)1675 cm⁻¹ (C=O), 735 cm⁻¹ (C-S)
HRMS (ESI+)m/z 348.1278 [M+H]⁺ (calc. 348.1274)

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